4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone
Description
4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone is a halogenated acetophenone derivative characterized by a bromine substituent at the 4' position and fluorine atoms at the 2, 2', 5', and additional positions. The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions, while fluorine substituents improve thermal stability and influence lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-4-2-5(10)3(1-6(4)11)7(15)8(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJGWIUAVFDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective introduction of halogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions include various substituted acetophenones and biaryl compounds, which are useful intermediates in organic synthesis .
Scientific Research Applications
4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition, which are crucial for its role in organic synthesis .
Comparison with Similar Compounds
Key Research Findings
Biocatalytic Efficiency: Fluorinated acetophenones exhibit superior enantioselectivity in cyanobacteria-mediated reductions compared to non-fluorinated analogs .
Electronic Effects: Bromine increases electrophilicity at the carbonyl carbon, while fluorine atoms enhance stability and alter reaction pathways .
Industrial Relevance: Brominated derivatives are pivotal in synthesizing complex molecules, such as pharmaceuticals and agrochemicals, due to their versatile reactivity .
Biological Activity
4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of bromine and multiple fluorine atoms attached to an acetophenone structure. Its molecular formula is C10H3BrF5O, and it possesses significant electron-withdrawing properties due to the fluorine substituents.
Antimicrobial Activity
Research indicates that halogenated acetophenones can exhibit antimicrobial properties. The presence of bromine and fluorine in this compound enhances its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
- Case Study : A study conducted on various halogenated compounds demonstrated that those with multiple fluorine atoms showed increased antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of the bacterial cell wall synthesis or interference with DNA gyrase activity .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
- Findings : In vitro studies have shown that this compound exhibits selective cytotoxicity towards human cancer cells while sparing normal cells. The cytotoxic mechanism may involve apoptosis induction through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and proliferation.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that halogenated compounds can induce oxidative stress in cells by generating ROS, contributing to their cytotoxic effects .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone?
The synthesis typically involves halogenation and fluorination strategies. A common approach is nucleophilic aromatic substitution using bromine sources (e.g., NBS or Br₂) on fluorinated acetophenone precursors under anhydrous conditions. For example, bromination at the 4'-position of a pentafluoroacetophenone scaffold can be achieved via electrophilic substitution in the presence of Lewis acids like AlCl₃ . Alternative methods include cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids, though steric hindrance from multiple fluorine substituents may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) . Purification often requires column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) .
Q. How is the compound characterized to confirm purity and structural integrity?
Key characterization methods include:
- Multinuclear NMR Spectroscopy : ¹H NMR (for non-fluorinated protons), ¹⁹F NMR (to confirm fluorine substituents), and ¹³C NMR (for carbonyl and aromatic carbons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (EI/ESI-MS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
- X-ray Crystallography : Resolves steric effects of bromine and fluorine substituents, critical for confirming regioselectivity .
Q. What are the recommended storage conditions to ensure stability?
Due to the electron-withdrawing effects of fluorine and bromine, the compound is sensitive to moisture and light . Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis or decomposition . Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How do the electronic effects of pentafluoro substitution influence reactivity in cross-coupling reactions?
The electron-deficient aromatic ring (due to five fluorine atoms) enhances electrophilicity, making the bromine at the 4'-position highly reactive in Pd-catalyzed couplings (e.g., with aryl boronic acids). However, steric hindrance from ortho-fluorine substituents may require bulky ligands (e.g., XPhos) to improve yields . Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. What role does this compound play in synthesizing pharmaceutical intermediates?
It serves as a precursor for fluorinated bioactive molecules , such as kinase inhibitors or antimicrobial agents. For example:
- Suzuki couplings with heteroaryl boronic acids yield scaffolds for anticancer drug candidates .
- Nucleophilic displacement of bromine with amines generates amide derivatives for protease inhibitors .
Reaction optimization (e.g., solvent polarity, temperature) is critical due to the compound’s low solubility in polar solvents .
Q. How can computational modeling aid in predicting its reactivity and regioselectivity?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model:
Q. What are the challenges in analyzing conflicting spectroscopic data for this compound?
Contradictions in ¹⁹F NMR shifts or HPLC retention times may arise from:
- Rotameric equilibria : Fluorine substituents create multiple conformers, splitting NMR signals .
- Trace impurities : Residual solvents (e.g., DCM) or byproducts (e.g., dehalogenated species) require rigorous purification .
- Isotopic patterns : Natural abundance ⁷⁹Br/⁸¹Br splits MS peaks, complicating molecular ion identification .
Q. How does the compound behave under extreme experimental conditions (e.g., high temperature/pH)?
- Thermal stability : Decomposition above 150°C releases toxic HF and Br₂ vapors, necessitating Schlenk-line techniques for high-temperature reactions .
- Acidic/alkaline hydrolysis : The ketone group is susceptible to nucleophilic attack, forming carboxylic acids under strong basic conditions (e.g., NaOH/EtOH) . Kinetic studies (UV-Vis monitoring) can quantify degradation rates .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Variations arise from:
Q. What strategies mitigate steric hindrance in functionalizing the 2'- and 5'-fluorine positions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
